molecular formula C19H20O3 B13364044 3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one

3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one

Cat. No.: B13364044
M. Wt: 296.4 g/mol
InChI Key: WSYJEIUOABMMGZ-AQTBWJFISA-N
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Description

3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2-isopropoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylpropionic acid, 2-isopropoxyphenyl ester
  • 2-Isopropoxyphenylboronic acid
  • Propoxur

Uniqueness

3-(2-Isopropoxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

(Z)-2-methoxy-1-phenyl-3-(2-propan-2-yloxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H20O3/c1-14(2)22-17-12-8-7-11-16(17)13-18(21-3)19(20)15-9-5-4-6-10-15/h4-14H,1-3H3/b18-13-

InChI Key

WSYJEIUOABMMGZ-AQTBWJFISA-N

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(/C(=O)C2=CC=CC=C2)\OC

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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